Physicochemical Profiling and Synthetic Utility of (5-Bromopyridin-3-yl)(imino)(methyl)-λ⁶-sulfanone in CNS Drug Discovery
Physicochemical Profiling and Synthetic Utility of (5-Bromopyridin-3-yl)(imino)(methyl)-λ⁶-sulfanone in CNS Drug Discovery
Executive Summary
The compound (5-Bromopyridin-3-yl)(imino)(methyl)-λ⁶-sulfanone (CAS: 2361936-19-6) represents a highly specialized bifunctional building block in modern medicinal chemistry[1]. Structurally, it combines a reactive 5-bromopyridin-3-yl core—ideal for transition-metal-catalyzed cross-coupling—with a methyl sulfoximine moiety. The sulfoximine group has emerged as a superior, metabolically stable bioisostere for sulfones and sulfonamides, offering unique physicochemical advantages for central nervous system (CNS) drug penetrance[2]. This technical guide explores the compound's physicochemical properties, its mechanistic role in drug design, and provides field-proven protocols for its synthesis and application, particularly in the development of GPR55 agonists for neurodegenerative diseases[3].
Physicochemical Profiling and Structural Significance
Historically, medicinal chemists relied heavily on sulfones and sulfonamides to introduce polarity or hydrogen-bond acceptors[2]. However, the sulfoximine group (an aza-analog of a sulfone) introduces a stereogenic sulfur center, a hydrogen-bond donor (the free NH), and a hydrogen-bond acceptor (the S=O bond) while significantly reducing lipophilicity[4].
When attached to a bromopyridine core, the methyl sulfoximine group exerts a strong electron-withdrawing effect, modulating the pKa of the pyridine nitrogen and enhancing the metabolic stability of the ring against cytochrome P450 (CYP) oxidation[3].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the title compound, critical for assessing its utility in lead optimization[5].
| Property | Value | Mechanistic Implication |
| IUPAC Name | 3-bromo-5-(S-methylsulfonimidoyl)pyridine | Unambiguous structural identification. |
| CAS Number | 2361936-19-6 | Standardized registry identifier[6]. |
| Molecular Formula | C₆H₇BrN₂OS | Contains a 1:1 isotopic ratio of Br (⁷⁹Br/⁸¹Br). |
| Molecular Weight | 235.10 g/mol | Low molecular weight, ideal for fragment-based design[5]. |
| Topological Polar Surface Area (TPSA) | ~53.8 Ų | Optimal for CNS penetrance (typically < 90 Ų is desired). |
| Lipophilicity (cLogP) | ~1.0 | Highly polar compared to aryl/alkyl analogs, improving aqueous solubility[3]. |
| H-Bond Donors / Acceptors | 1 / 3 | The free NH acts as a donor; S=O and Pyridine N act as acceptors. |
Mechanistic Role in Drug Design: The GPR55 Agonist Case Study
The integration of (5-Bromopyridin-3-yl)(imino)(methyl)-λ⁶-sulfanone into drug discovery workflows is best exemplified by its use in synthesizing novel, CNS-penetrant GPR55 agonists for Parkinson's disease[3].
Causality in Design Choices: During lead optimization, researchers discovered that replacing lipophilic meta-substituents on a terminal pyridine ring with a polar methyl sulfone unexpectedly maintained nanomolar potency (85 nM against hGPR55) while drastically improving microsomal stability[3]. However, standard sulfones lack the 3D vectoring and hydrogen-bond donor capacity of sulfoximines. By utilizing the sulfoximine building block, chemists can explore the stereochemical space around the sulfur atom, fine-tuning receptor interactions and achieving biased signaling (e.g., minimizing β-arrestin recruitment while maintaining Gαq/11 activation)[7].
Caption: GPR55 signaling pathway modulated by sulfoximine-derived agonists.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocol details the one-pot oxidative imination used to synthesize the title compound, followed by its downstream application[8].
Protocol A: One-Pot Oxidative Imination (Synthesis)
Scientific Rationale: Traditional sulfoximine syntheses require hazardous reagents (e.g., NaN₃ in oleum) or multi-step oxidation/imination sequences[4]. This modern protocol utilizes iodobenzene diacetate (PhI(OAc)₂) as a mild oxidant and ammonium carbamate as a safe, solid ammonia surrogate[8]. Causality: Ammonium carbamate slowly decomposes in situ to release a steady, low concentration of NH₃. This prevents the over-oxidation of the intermediate sulfonium species to a sulfone, ensuring high chemoselectivity for the sulfoximine.
Reagents:
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3-bromo-5-(methylthio)pyridine (1.0 equiv, e.g., 7.30 mmol)
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Iodobenzene diacetate (PhI(OAc)₂) (2.5 equiv, 18.3 mmol)
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Ammonium carbamate (NH₂COONH₄) (2.5 equiv, 18.3 mmol)
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Methanol (MeOH) (Solvent, 0.7 M)
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-(methylthio)pyridine (1.50 g, 7.30 mmol) in anhydrous MeOH (10 mL)[8].
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Reagent Addition: Sequentially add ammonium carbamate (1.40 g, 18.3 mmol) followed by iodobenzene diacetate (5.80 g, 18.3 mmol) at room temperature (RT). Note: The reaction is mildly exothermic; ensure adequate stirring.
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Reaction Execution: Stir the heterogeneous mixture at RT for 3 hours[8].
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Self-Validation (In-Process QC): Monitor the reaction via TLC (DCM:MeOH 9:1) and LC-MS. The starting thioether should completely disappear, replaced by a highly polar spot corresponding to the product. The mass spectrum must show the bromine isotope pattern [M+H]⁺ = 235.0 / 237.0.
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Workup: Concentrate the mixture in vacuo to remove MeOH.
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Purification: The resulting residue is highly polar. Standard normal-phase silica chromatography will result in streaking and poor recovery. Purify the residue using reversed-phase chromatography (C18 column, eluting with an isocratic or gradient mixture of 30% H₂O in MeOH)[8].
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Yield: Lyophilization of the pure fractions furnishes (5-bromopyridin-3-yl)(imino)(methyl)-λ⁶-sulfanone as an off-white solid (approx. 58% yield)[3].
Caption: One-pot oxidative imination workflow for sulfoximine synthesis.
Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)
The 5-bromo position serves as an excellent handle for Pd-catalyzed cross-coupling.
Critical Insight: The free NH of the sulfoximine can occasionally coordinate with palladium catalysts, leading to catalyst poisoning or unwanted Buchwald-Hartwig N-arylation. Solution: If unselective coupling occurs, transiently protect the sulfoximine NH using a Boc anhydride (Boc₂O/DMAP) prior to the Suzuki coupling, followed by TFA deprotection. However, with sterically bulky, electron-rich ligands like XPhos or BrettPhos, the unprotected sulfoximine can often be coupled directly to aryl boronic acids with high efficiency.
Sources
- 1. (5-Bromopyridin-3-yl)(imino)(methyl)-l6-sulfanone | 2361936-19-6 [sigmaaldrich.com]
- 2. Sulfoximines: a neglected opportunity in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-Bromopyridin-3-yl)(imino)(methyl)-l6-sulfanone 2361936-19-6 C6H7BrN2OS 235.10 g/mol-Products Wonder [wonder-chem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Discovery and Characterization of Novel CNS-Penetrant GPR55 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
